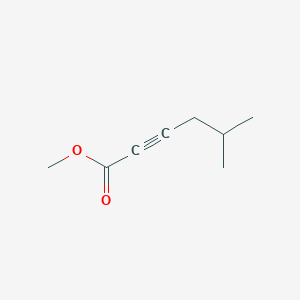

Methyl 5-methylhex-2-ynoate

CAS No.: 35087-34-4

Cat. No.: VC2851260

Molecular Formula: C8H12O2

Molecular Weight: 140.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35087-34-4 |

|---|---|

| Molecular Formula | C8H12O2 |

| Molecular Weight | 140.18 g/mol |

| IUPAC Name | methyl 5-methylhex-2-ynoate |

| Standard InChI | InChI=1S/C8H12O2/c1-7(2)5-4-6-8(9)10-3/h7H,5H2,1-3H3 |

| Standard InChI Key | JDPQBVYBDJTKQO-UHFFFAOYSA-N |

| SMILES | CC(C)CC#CC(=O)OC |

| Canonical SMILES | CC(C)CC#CC(=O)OC |

Introduction

Methyl 5-methylhex-2-ynoate is a chemical compound with the molecular formula C8H12O2. It is an ester of 5-methylhex-2-ynoic acid, featuring a methyl group attached to the ester linkage. This compound is of interest in organic chemistry due to its unique structure, which includes both an alkyne and an ester functional group.

Synthesis and Applications

The synthesis of methyl 5-methylhex-2-ynoate typically involves the esterification of 5-methylhex-2-ynoic acid with methanol. This compound is used in various chemical transformations due to its reactive alkyne group. It can be employed as a building block in organic synthesis, particularly for the preparation of complex molecules through cross-coupling reactions or as a precursor for pharmaceuticals and agrochemicals.

Safety and Handling

Methyl 5-methylhex-2-ynoate is classified as a hazardous substance due to its potential to cause irritation and other health risks. It is essential to handle this compound with caution, using appropriate protective equipment and following safety guidelines.

| Hazard Statement | Precautionary Statement |

|---|---|

| H315: Causes skin irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| H319: Causes serious eye irritation | P264: Wash hands thoroughly after handling. |

| H335: May cause respiratory irritation | P271: Use only outdoors or in a well-ventilated area. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume